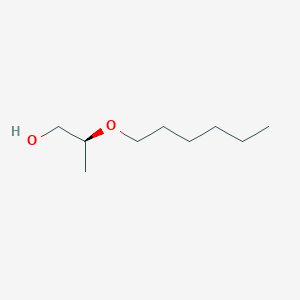

(2S)-2-(Hexyloxy)-1-propanol

Beschreibung

(2S)-2-(Hexyloxy)-1-propanol is a chiral secondary alcohol characterized by a hexyl ether group (-O-C₆H₁₃) attached to the second carbon of the propanol backbone (HOCH₂CH(O-C₆H₁₃)CH₃). Its molecular formula is C₉H₂₀O₂, with a molecular weight of 160.25 g/mol. The stereochemistry at the second carbon (S-configuration) may influence its interactions in biological systems or synthetic applications.

Eigenschaften

CAS-Nummer |

116422-40-3 |

|---|---|

Molekularformel |

C9H20O2 |

Molekulargewicht |

160.25 g/mol |

IUPAC-Name |

(2S)-2-hexoxypropan-1-ol |

InChI |

InChI=1S/C9H20O2/c1-3-4-5-6-7-11-9(2)8-10/h9-10H,3-8H2,1-2H3/t9-/m0/s1 |

InChI-Schlüssel |

IRZHCXWAHUFSFW-VIFPVBQESA-N |

Isomerische SMILES |

CCCCCCO[C@@H](C)CO |

Kanonische SMILES |

CCCCCCOC(C)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Hexyloxy)-1-propanol typically involves the reaction of (S)-propylene oxide with hexanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

(S)-Propylene oxide+HexanolCatalyst(2S)-2-(Hexyloxy)-1-propanol

Industrial Production Methods

In an industrial setting, the production of (2S)-2-(Hexyloxy)-1-propanol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of flow reactors also enhances the safety and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(Hexyloxy)-1-propanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: The major product is (2S)-2-(Hexyloxy)propanal.

Reduction: The major product is (2S)-2-(Hexyloxy)propane.

Substitution: The major products depend on the substituent introduced, such as (2S)-2-(Hexyloxy)-1-chloropropane.

Wissenschaftliche Forschungsanwendungen

(2S)-2-(Hexyloxy)-1-propanol has a wide range of applications in scientific research, including:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Wirkmechanismus

The mechanism of action of (2S)-2-(Hexyloxy)-1-propanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The hexyl group provides hydrophobic interactions, which can affect the compound’s solubility and distribution in different environments. These interactions play a crucial role in the compound’s biological and chemical activities.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Variations and Chain Length

The hexyloxy group distinguishes (2S)-2-(Hexyloxy)-1-propanol from related propanol derivatives. Key comparisons include:

- (2S)-2-(6-Methoxy-2-naphthyl)-1-propanol (): Features a methoxy-substituted naphthyl group instead of hexyloxy. Its higher molecular weight (216.28 g/mol) and planar structure contrast with the aliphatic hexyl chain’s flexibility .

- 1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol (): Contains a branched polyethylene glycol-like chain (-OCH₂CH₂OCH₂CH₂OCH₃). This hydrophilic substituent improves water solubility but introduces acute toxicity (H302) and irritancy (H315, H319), as noted in safety data .

- (2S)-1-(Hexyloxy)-N,N-dimethyl-3-[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propan-2-amine (): Combines hexyloxy with an unsaturated linoleyloxy chain and a dimethylamino group. The dual ether and amine functionalities suggest applications in lipid nanoparticles or gene delivery, leveraging both hydrophobic and cationic properties .

Stereochemical Considerations

- (2RS)-1-[2-(2-Methoxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol (): The racemic (RS) mixture contrasts with the enantiopure (2S) configuration of the target compound. Stereochemistry significantly impacts bioactivity; for example, highlights the NMDA receptor antagonist activity of (1S,2S)-configured propanols in treating neurodegenerative diseases .

Functional Group Diversity

- (1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)-1-propanol (): Incorporates a piperidinyl group and hydroxylated aromatic rings, enabling NMDA receptor inhibition. Polar substituents here enhance solubility and target specificity compared to the nonpolar hexyloxy group .

Data Tables

Table 1: Structural and Functional Comparison of Propanol Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.